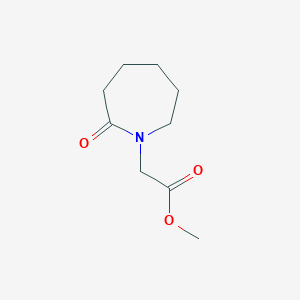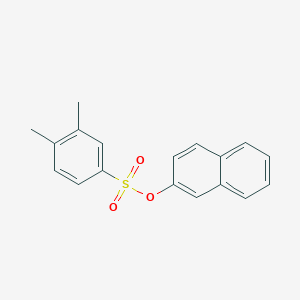![molecular formula C18H19N5O2 B7358164 2-[(2-morpholin-4-ylpyridin-3-yl)methylamino]-3H-quinazolin-4-one](/img/structure/B7358164.png)
2-[(2-morpholin-4-ylpyridin-3-yl)methylamino]-3H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-morpholin-4-ylpyridin-3-yl)methylamino]-3H-quinazolin-4-one, also known as MMQO, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound has been found to exhibit several biochemical and physiological effects that make it a promising candidate for further research.
作用机制
2-[(2-morpholin-4-ylpyridin-3-yl)methylamino]-3H-quinazolin-4-one exerts its inhibitory activity by binding to the ATP-binding site of CDKs and GSK-3, thereby preventing the phosphorylation of their respective substrates. This leads to the inhibition of various cellular processes such as cell cycle progression and glycogen synthesis.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects that make it a promising candidate for further research. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. This compound has also been found to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the major advantages of using 2-[(2-morpholin-4-ylpyridin-3-yl)methylamino]-3H-quinazolin-4-one in lab experiments is its potent inhibitory activity against CDKs and GSK-3, which makes it a valuable tool for investigating various cellular processes. However, one of the major limitations is the lack of information regarding its pharmacokinetic properties and its potential toxicity.
未来方向
There are several future directions for research involving 2-[(2-morpholin-4-ylpyridin-3-yl)methylamino]-3H-quinazolin-4-one. One area of research involves the investigation of its potential use as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. Another area of research involves the development of novel derivatives of this compound with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to elucidate the full extent of its mechanism of action and its effects on various biochemical pathways.
合成方法
The synthesis of 2-[(2-morpholin-4-ylpyridin-3-yl)methylamino]-3H-quinazolin-4-one involves the reaction of 2-(chloromethyl)-3H-quinazolin-4-one with 2-morpholin-4-ylpyridine in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
2-[(2-morpholin-4-ylpyridin-3-yl)methylamino]-3H-quinazolin-4-one has been extensively studied for its potential use in various scientific research applications. One of the major areas of research involves the investigation of its mechanism of action and its effects on various biochemical pathways. This compound has been found to exhibit potent inhibitory activity against several enzymes such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3), which play important roles in various physiological processes.
属性
IUPAC Name |
2-[(2-morpholin-4-ylpyridin-3-yl)methylamino]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-17-14-5-1-2-6-15(14)21-18(22-17)20-12-13-4-3-7-19-16(13)23-8-10-25-11-9-23/h1-7H,8-12H2,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDPAPBNOURQCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CNC3=NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-tert-butyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide](/img/structure/B7358086.png)
![1-tert-butyl-6-[[2-hydroxy-2-(3-methylphenyl)ethyl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358093.png)
![1-(2-bromophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ylmethyl)ethanamine](/img/structure/B7358094.png)


![N'-[3-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)phenyl]-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)oxamide](/img/structure/B7358118.png)
![1-[3-[[(1-tert-butyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)amino]methyl]pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B7358126.png)
![N-[3-[2-[(4-oxo-3H-quinazolin-2-yl)amino]ethoxy]phenyl]acetamide](/img/structure/B7358134.png)
![2-[[2-[4-(imidazol-1-ylmethyl)phenyl]phenyl]methylamino]-3H-quinazolin-4-one](/img/structure/B7358151.png)
![3-[[(1-tert-butyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)-methylamino]methyl]benzonitrile](/img/structure/B7358156.png)
![1-tert-butyl-6-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358169.png)
![N-[1-(4-chlorophenyl)-4-methylpentyl]-5-oxo-1,4-dihydro-1,2,4-triazole-3-carboxamide](/img/structure/B7358176.png)
![1-[4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)phenyl]-3-[2-(oxolan-3-yl)-2-pyrrolidin-1-ylethyl]urea](/img/structure/B7358184.png)
![N-[2-(4-oxo-3H-quinazolin-2-yl)-3,4-dihydro-1H-isoquinolin-5-yl]acetamide](/img/structure/B7358190.png)